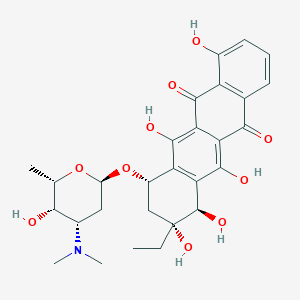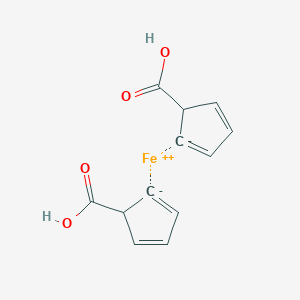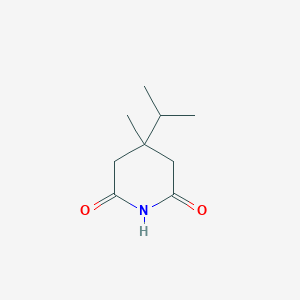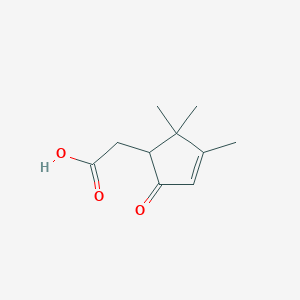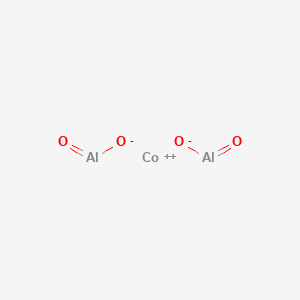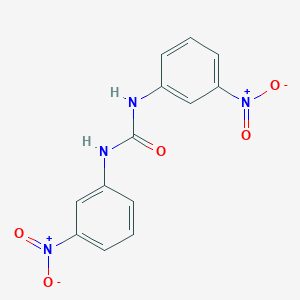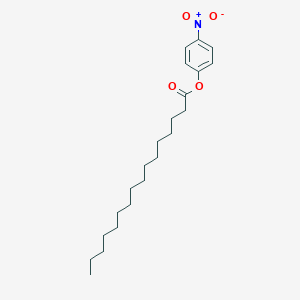
4-Nitrophenyl palmitate
概要
説明
4-ニトロフェニルパルミテートは、パルミチン酸と4-ニトロフェノールとの縮合によって得られるエステルです。 これは、加水分解により測定可能な黄色の生成物である4-ニトロフェノールを生成する能力により、リパーゼ活性測定のための酵素アッセイの基質として一般的に使用されます .
作用機序
4-ニトロフェニルパルミテートの作用機序は、リパーゼ酵素による加水分解を伴います。酵素は化合物のエステル結合に結合し、その切断を促進し、4-ニトロフェノールとパルミチン酸が放出されます。 4-ニトロフェノールの黄色は、分光光度計による測定を容易にするため、酵素アッセイにおいて貴重なツールとなっています .
生化学分析
Biochemical Properties
4-Nitrophenyl palmitate is a substrate for lipase enzyme activity . Lipase hydrolyzes this compound and yields the yellow-colored product 4-nitrophenol, which is measurable spectrophotometrically at 410 nm . This method is advantageous due to its short reaction time and facile spectrophotometric analyses . The cell-bound lipase has a preference for this compound as a substrate than the extracellular lipase .
Cellular Effects
The hydrolysis of this compound providing 4-nitrophenol and palmitate was described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the compound by lipase to yield 4-nitrophenol and palmitate . This reaction is measurable spectrophotometrically at 410 nm .
Metabolic Pathways
This compound is involved in the lipase-catalyzed hydrolysis metabolic pathway
準備方法
4-ニトロフェニルパルミテートは、パルミチン酸と4-ニトロフェノールとのエステル化によって合成できます。反応には通常、エステル結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤が使用されます。 反応は、エステルの加水分解を防ぐために無水条件下で行われます .
化学反応の分析
4-ニトロフェニルパルミテートは、主にリパーゼによって触媒される加水分解反応を受けます。加水分解の結果、4-ニトロフェノールとパルミチン酸が生成されます。 この反応は、4-ニトロフェノールの放出が410 nmでの吸光度によって定量化できるため、分光光度計アッセイによるリパーゼ活性の測定によく使用されます .
科学研究への応用
4-ニトロフェニルパルミテートは、生化学や酵素学の分野を中心に、科学研究で広く使用されています。これはリパーゼおよびエステラーゼアッセイの基質として役立ち、研究者はこれらの酵素の活性と動力学を研究できます。 さらに、バークホルデリアやブタの膵臓など、さまざまな細菌および哺乳類のリパーゼの特性評価に使用されます .
科学的研究の応用
4-Nitrophenyl Palmitate is widely used in scientific research, particularly in the fields of biochemistry and enzymology. It serves as a substrate for lipase and esterase assays, allowing researchers to study the activity and kinetics of these enzymes. Additionally, it is used in the characterization of various bacterial and mammalian lipases, including those from Burkholderia and porcine pancreas .
類似化合物との比較
4-ニトロフェニルパルミテートは、4-ニトロフェニルアセテートや4-ニトロフェニルブチレートなどの他のニトロフェニルエステルに似ています。その長鎖脂肪酸部分(パルミテート)は、長鎖脂肪酸に作用するリパーゼの研究に適しています。 これは、異なる基質特異性を持つエステラーゼの研究に適した、より短鎖のニトロフェニルエステルとは異なります .
参考文献
特性
IUPAC Name |
(4-nitrophenyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSQWIWCANHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164193 | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-30-4 | |
| Record name | p-Nitrophenyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



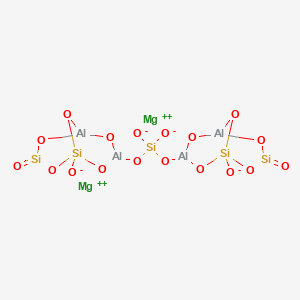
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)

